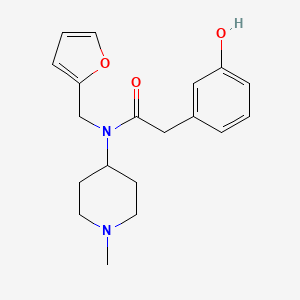![molecular formula C20H19NO4 B7647914 N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide](/img/structure/B7647914.png)
N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide, also known as Furamidine, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the family of benzamidines and has been studied extensively for its antiparasitic, antiviral, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide is not fully understood. However, it is believed to act by binding to the DNA of the parasites and viruses, leading to the inhibition of their replication and proliferation. This compound has a unique structure that allows it to selectively target the DNA of the parasites and viruses, while minimizing its effect on the host cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards the parasites and viruses. It has been found to be well-tolerated in animal studies and has shown minimal adverse effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its high cost and limited availability. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for the research and development of N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide. One potential direction is to explore its potential therapeutic applications in other diseases, such as malaria and Chagas disease. Another direction is to optimize its synthesis method to improve the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Overall, this compound has significant potential as a therapeutic agent and warrants further investigation.
Méthodes De Synthèse
N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide can be synthesized by the reaction of N-benzyl-3-hydroxybenzamide with 2-furaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by a cyclization reaction to form the final product. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness, and Leishmania donovani, the causative agent of visceral leishmaniasis. This compound has also been studied for its antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, this compound has shown promising anticancer activity against various cancer cell lines.
Propriétés
IUPAC Name |
N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-17-9-4-8-16(12-17)20(24)21(13-15-6-2-1-3-7-15)14-18(23)19-10-5-11-25-19/h1-12,18,22-23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYVDZOXIAXARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(C2=CC=CO2)O)C(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)

![(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)
![3-fluoro-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide](/img/structure/B7647853.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B7647859.png)
![1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one](/img/structure/B7647875.png)
![2,4-dihydroxy-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B7647882.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide](/img/structure/B7647887.png)
![ethyl 3-[2-(2,6-difluorophenyl)propanoylamino]-1H-pyrazole-5-carboxylate](/img/structure/B7647890.png)

![N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7647906.png)
![1-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)urea](/img/structure/B7647908.png)

![1-(4-methyl-1,3-thiazol-2-yl)-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpiperidin-4-amine](/img/structure/B7647936.png)